Tris(dimethylsiloxy)ethoxysilane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

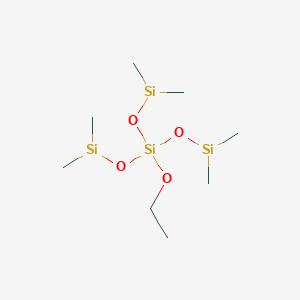

Tris(dimethylsiloxy)ethoxysilane is a useful research compound. Its molecular formula is C8H23O4Si4 and its molecular weight is 295.61 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Surface Modification

Tris(dimethylsiloxy)ethoxysilane is widely used for modifying surfaces to improve their hydrophobicity and adhesion properties.

- Hydrophobic Coatings : The compound is utilized in creating hydrophobic surfaces that repel water, thereby enhancing durability and resistance to environmental factors. For instance, it can be applied in coatings for textiles or construction materials to prevent moisture penetration .

- Adhesion Promotion : In the treatment of polymers and metals, this silane acts as an adhesion promoter, facilitating better bonding between dissimilar materials. Studies have shown that its application leads to improved mechanical properties in composite materials .

Polymer Formulations

In polymer chemistry, this compound serves as a coupling agent that enhances the compatibility of fillers within polymer matrices.

- Composite Materials : It is incorporated into silicone-based composites to improve their mechanical strength and thermal stability. The incorporation of this silane can lead to significant enhancements in tensile strength and elongation at break compared to unmodified systems .

- Rubber Compounds : The compound is also employed in rubber formulations where it acts as a cross-linking agent, improving the elasticity and resilience of rubber products .

Cosmetic Applications

This compound finds applications in the cosmetics industry due to its skin-friendly properties.

- Cosmetic Oils : It is used as an ingredient in cosmetic formulations to provide a smooth application and enhance the sensory feel of products. Its ability to form a protective barrier on the skin makes it suitable for use in skin care products .

- Contact Lenses : The compound serves as a monomer in the production of soft contact lenses, contributing to their flexibility and comfort when worn .

Case Study 1: Hydrophobic Coatings

A study demonstrated that applying this compound on textile surfaces resulted in a significant reduction in water absorption rates compared to untreated fabrics. The treated fabrics exhibited water contact angles exceeding 90 degrees, indicating effective hydrophobicity.

Case Study 2: Polymer Compatibility

In research involving silicone rubber composites, the addition of this compound improved interfacial adhesion between silica fillers and the polymer matrix. This enhancement led to increased tensile strength by approximately 30% compared to control samples without silane treatment.

Data Table: Comparative Analysis of Applications

| Application Area | Functionality | Benefits |

|---|---|---|

| Surface Modification | Hydrophobic coatings | Enhanced moisture resistance |

| Polymer Formulations | Coupling agent | Improved mechanical properties |

| Cosmetic Products | Skin conditioning | Smooth application experience |

| Contact Lenses | Monomer for flexibility | Increased comfort |

Analyse Des Réactions Chimiques

Hydrolytic Condensation Reactions

Tris(dimethylsiloxy)ethoxysilane undergoes hydrolytic condensation to form siloxane networks, a foundational reaction in silicone chemistry. The ethoxy group (−OCH2CH3) is susceptible to hydrolysis under acidic or basic conditions, generating silanol intermediates (−SiOH) that subsequently condense to form Si-O-Si bonds.

Key Features:

-

Catalysts: Reactions are accelerated by acids (e.g., HCl) or bases (e.g., NH3).

-

Byproducts: Ethanol is released during hydrolysis.

-

Applications: Forms cross-linked siloxane networks used in coatings, adhesives, and hybrid materials.

Crosslinking with Silanes and Organic Substrates

The compound reacts with other silanes (e.g., hydrosilanes) or organic compounds to create hybrid materials. For example:

-

With Hydrosilanes (Si-H\text{Si-H}Si-H): In the presence of tris(pentafluorophenyl)borane (TPFPB), this compound participates in the Piers–Rubinsztajn reaction, forming Si-O-Si bonds and releasing hydrocarbons .

Si-OCH2CH3+Si-HTPFPBSi-O-Si+CH3CH3 -

With Epoxides or Alcohols: The ethoxy group can undergo transesterification or etherification, enabling covalent bonding with polymers or surfaces.

Catalyzed Reactions with Tris(pentafluorophenyl)borane (TPFPB)

TPFPB, a strong Lewis acid, facilitates hydride transfer between this compound and hydrosilanes. This reaction is highly efficient under mild conditions and is pivotal for synthesizing tailored siloxane architectures .

Example Reaction Pathway:

-

Activation: TPFPB coordinates with the ethoxysilane, polarizing the Si-O bond.

-

Hydride Transfer: A hydrosilane donates a hydride, forming Si-H intermediates.

-

Condensation: Siloxane bonds form with concurrent release of ethane .

Advantages:

-

High selectivity and yields (typically >90%).

-

Operates at room temperature, avoiding thermal degradation .

Alcoholysis and Ether Exchange Reactions

The ethoxy group undergoes nucleophilic substitution with alcohols or ethers, enabling functionalization:

Si-OCH2CH3+ROH→Si-OR+HOCH2CH3

Applications:

-

Surface modification of silica nanoparticles.

-

Synthesis of alkoxysilane-functionalized polymers.

Interaction with Moisture and Humidity

This compound reacts slowly with ambient moisture, forming silanol groups (−SiOH) that further condense into oligomers. This property necessitates anhydrous storage but is exploited in moisture-cured sealants.

Reaction Scheme:

Si-OCH2CH3+H2O→Si-OH+CH3CH2OH2 Si-OH→Si-O-Si+H2O

Comparative Reactivity with Other Silanes

This compound exhibits distinct reactivity compared to monofunctional silanes (e.g., TMDS) due to its branched structure and steric effects:

| Property | This compound | Tetramethyldisiloxane (TMDS) |

|---|---|---|

| Hydride Reactivity | Low (no active Si-H) | High (dual Si-H sites) |

| Hydrolysis Rate | Moderate | Rapid under acidic conditions |

| Catalyst Dependence | Required for crosslinking | Often catalyst-free reductions |

Propriétés

Formule moléculaire |

C8H23O4Si4 |

|---|---|

Poids moléculaire |

295.61 g/mol |

InChI |

InChI=1S/C8H23O4Si4/c1-8-9-16(10-13(2)3,11-14(4)5)12-15(6)7/h8H2,1-7H3 |

Clé InChI |

NIRMDGAQUGTBCU-UHFFFAOYSA-N |

SMILES |

CCO[Si](O[Si](C)C)(O[Si](C)C)O[Si](C)C |

SMILES canonique |

CCO[Si](O[Si](C)C)(O[Si](C)C)O[Si](C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.